3,4-Dichloro-6-phenylpyridazine
Overview
Description
3,4-Dichloro-6-phenylpyridazine is a chemical compound with the molecular formula C10H6Cl2N2 . It has a molecular weight of 225.08 and is a solid in physical form .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-6-phenylpyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and a phenyl group . The InChI code for this compound is 1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H .Physical And Chemical Properties Analysis
3,4-Dichloro-6-phenylpyridazine is a solid compound . It has a melting point of 164 - 165 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activity
A study by Kulakov et al. (2018) demonstrated the synthesis of novel compounds through the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes, leading to Schiff bases and their subsequent reduction. These compounds, including derivatives of 3,4-Dichloro-6-phenylpyridazine, exhibited antiradical activity, showcasing their potential in developing antioxidants (Kulakov et al., 2018).
Chemical Transformations and Applications
Komarov et al. (2005) explored the reaction of Phenylmalonyl Dichloride with 3-Phenylpropynamide, leading to the synthesis of novel organic compounds. Such transformations underscore the versatility of 3,4-Dichloro-6-phenylpyridazine derivatives in synthesizing complex molecules for further chemical studies (Komarov et al., 2005).
Medicinal Chemistry Insights
Contreras et al. (2001) designed and synthesized a series of 3,4-Dichloro-6-phenylpyridazine derivatives acting as acetylcholinesterase inhibitors. This research highlights the compound's significance in developing treatments for neurological disorders, such as Alzheimer's disease (Contreras et al., 2001).
Material Science and Catalysis
Bonnet et al. (2003) reported on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing derivatives of 3,4-Dichloro-6-phenylpyridazine. These complexes have applications in catalysis and material science, demonstrating the compound's utility beyond biological activity (Bonnet et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation .
properties
IUPAC Name |
3,4-dichloro-6-phenylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKIYVQEFBTNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523845 | |
Record name | 3,4-Dichloro-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-6-phenylpyridazine | |
CAS RN |
64942-62-7 | |
Record name | 3,4-Dichloro-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00523845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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